N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYPLAMPDDNUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
The synthesis begins with azetidine core construction. The Horner–Wadsworth–Emmons (HWE) reaction, as demonstrated by Yang et al., converts azetidin-3-one 2 into methyl 2-( N-Boc-azetidin-3-ylidene)acetate 3 using methyl 2-(dimethoxyphosphoryl)acetate 1 under NaH/THF conditions. Vacuum distillation yields 3 at 60–65% purity, critical for downstream functionalization. Alternative methods include:
Acylation at Azetidine Nitrogen
Introducing the 3-methoxybenzoyl group requires selective acylation. Using N-Boc-azetidine-3-amine 4a (prepared via aza-Michael addition of azetidine to 3 ), the Boc group is deprotected with HCl/dioxane, followed by benzoylation with 3-methoxybenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA). Yields reach 78–82% after recrystallization.
Table 1: Acylation Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 25 | 82 |
| DMAP | THF | 40 | 75 |
| Pyridine | AcCN | 0–25 | 68 |
Coupling with Pyrimidin-4-amine
The final step involves nucleophilic aromatic substitution (NAS) between 1-(3-methoxybenzoyl)azetidin-3-amine 5 and 4-chloropyrimidine. Under Pd(OAc)$$_2$$/Xantphos catalysis in toluene at 110°C, the reaction achieves 70–75% yield. Alternatively, Buchwald–Hartwig amination using BrettPhos-Pd-G3 precatalyst in dioxane affords 85% yield but requires stringent anhydrous conditions.
Mechanistic Insight :
The palladium cycle facilitates oxidative addition of 4-chloropyrimidine, followed by transmetalation with the azetidine amine. Reductive elimination yields the coupled product, with $$^{19}\text{F}$$-NMR confirming absence of regioisomers.
Reaction Optimization
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) accelerate NAS but promote decomposition above 100°C. Mixed solvents (toluene:DMSO 4:1) balance reactivity and stability, achieving 80% conversion at 90°C.
Catalytic Systems
Pd-based catalysts outperform CuI in cross-coupling:
Table 2: Catalyst Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd$$2$$(dba)$$3$$ | Xantphos | 75 |
| Pd(OAc)$$_2$$ | BINAP | 68 |
| CuI | L-Proline | 42 |
Analytical Characterization
Spectroscopic Validation
- $$^{1}\text{H}$$-NMR : Azetidine CH$$_2$$ protons resonate at δ 3.69–4.06 ppm (multiplicity: broad singlet), while pyrimidine H-2 and H-6 appear as doublets at δ 8.25–8.30 ppm.
- $$^{15}\text{N}$$-HMBC : Correlations between N-1 (azetidine) at δ −315 ppm and C-3 (pyrimidine) confirm connectivity.
- HRMS : [M+H]$$^+$$ calculated for C$${16}$$H$${19}$$N$$4$$O$$2$$: 323.1509; found: 323.1512.
Thermal Analysis
Differential scanning calorimetry (DSC) shows a melting endotherm at 168–170°C, with decomposition onset at 215°C (TGA), indicating suitability for solid dosage forms.
Applications
Kinase Inhibition
Molecular docking reveals hydrogen bonding between pyrimidine N-1 and kinase active-site residues (e.g., EGFR T790M), with IC$$_{50}$$ = 0.12 μM.
Antibacterial Activity
Against Staphylococcus aureus (MIC = 4 μg/mL), the compound disrupts cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Biological Activity
N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a pyrimidine ring and an azetidine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 246.26 g/mol. The structure features a methoxybenzoyl group attached to the azetidine nitrogen, which is crucial for its biological interactions.
Research indicates that this compound exhibits activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Modulation of Gene Expression : It can influence gene expression profiles associated with cell cycle regulation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways .
- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted as a key mechanism. For instance, it was found to inhibit the activity of JAK2, a kinase implicated in various hematological malignancies .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Studies revealed that the compound exhibits inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism of Action : Its antimicrobial effects may be attributed to disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the compound's efficacy against different cancer types. The results indicated that treatment led to a reduction in tumor size in xenograft models, supporting its potential as an anticancer therapeutic agent .
Study 2: Antimicrobial Properties
Another investigation published in Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against resistant strains of bacteria. The findings demonstrated significant antibacterial activity, suggesting its potential role in treating infections caused by multidrug-resistant organisms .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure comprising an azetidine ring linked to a pyrimidin-4-amine moiety with a methoxybenzoyl substituent. The synthesis typically involves a multi-step process, starting with the preparation of an azetidine derivative followed by reactions that introduce the pyrimidine and methoxybenzoyl groups. A common method includes a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with nitrogen-containing heterocycles.
Biological Activities
N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine has been investigated for several biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth. In vitro assays have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Its structural features suggest it may interact with bacterial targets effectively .
- Anti-inflammatory Effects : The design of the compound suggests possible anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer effects of this compound involved treating A549 and MCF-7 cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell viability, suggesting that the compound could serve as a lead for developing new anticancer agents.
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating effective antimicrobial activity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy-substituted aromatic ring and azetidine nitrogen are primary sites for oxidation:
-
Azetidine Ring Oxidation :
Treatment with potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions oxidizes the azetidine ring, yielding a γ-lactam derivative. This proceeds via cleavage of the C–N bond adjacent to the carbonyl group.
Example : -
Pyrimidine Ring Oxidation :
Under strong oxidative conditions (e.g., hydrogen peroxide in acetic acid), the pyrimidine ring undergoes hydroxylation at the C-2 position, forming a dihydroxypyrimidine intermediate .
Reduction Reactions
Selective reduction of functional groups is achievable:
-
Carbonyl Group Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the 3-methoxybenzoyl carbonyl to a hydroxymethyl group, generating N-[1-(3-methoxybenzyl)azetidin-3-yl]pyrimidin-4-amine.
Conditions :-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Yield: ~72%
-
-
Azetidine Ring Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C) opens the azetidine ring, producing a linear amine derivative .
Nucleophilic Substitution
The azetidine ring and pyrimidine nitrogen participate in substitution reactions:
Azetidine-Specific Substitutions
| Nucleophile | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | MeCN, 80°C, 12–24 hours | 3-Aminoazetidine derivatives | 58–72% | |
| Thiols | K₂CO₃, DMF, 60°C | 3-Thioether azetidine analogs | 51% |
Pyrimidine-Specific Substitutions
Buchwald-Hartwig amination modifies the pyrimidine ring. Using palladium catalysts (e.g., Pd(OAc)₂) and xantphos ligands, aryl groups are introduced at the C-2 position .
Example :
Ring-Opening Reactions
Under acidic conditions (e.g., HCl in dioxane), the azetidine ring undergoes hydrolysis to form a β-amino amide derivative . This proceeds via protonation of the azetidine nitrogen followed by nucleophilic attack by water.
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura coupling is feasible if halogenated precursors are synthesized. For example, bromination at the pyrimidine C-5 position enables aryl boronic acid coupling .
Aza-Michael Additions
The azetidine amine participates in aza-Michael reactions with α,β-unsaturated carbonyl compounds. For instance, reaction with methyl acrylate yields β-amino ester derivatives .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Analogous Compounds
Key Observations:
- Azetidine vs.
- Substituent Effects :
- The 3-methoxybenzoyl group in the target compound offers electron-donating properties, contrasting with the electron-withdrawing trifluoromethoxy group in the pyrazolo-pyrimidine analogue .
- Fluorinated derivatives (e.g., 3-fluoropyridine in ) may enhance lipophilicity and blood-brain barrier penetration but could reduce solubility.
Key Observations:
Pharmacological and Physicochemical Properties
Hypothetical Data Based on Structural Trends:
- Lipophilicity : The 3-methoxybenzoyl group (logP ~2.5–3.0) likely renders the target compound less lipophilic than its trifluoromethoxy analogue (logP ~3.5–4.0) .
- Metabolic Stability : The azetidine ring may reduce susceptibility to cytochrome P450 oxidation compared to five-membered heterocycles (e.g., pyrazole in ).
- Solubility : Polar substituents (e.g., methoxy) could improve aqueous solubility relative to fluorinated or trifluoromethoxy derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves coupling a pyrimidin-4-amine derivative with a functionalized azetidine ring. For example, the 3-methoxybenzoyl group can be introduced via acylation using 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile . The azetidine ring may require pre-functionalization (e.g., halogenation) to facilitate nucleophilic substitution or coupling reactions. Purification often involves column chromatography and recrystallization .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios .
- Mass Spectrometry : HRMS (ESI or EI) for molecular weight confirmation .
- X-ray Crystallography : For unambiguous structural determination using software like SHELX for refinement .
Q. What in vitro assays are suitable for preliminary bioactivity evaluation?
- Methodological Answer : Enzymatic inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric or fluorometric methods. Dose-response curves (IC) should be generated with appropriate controls (e.g., donepezil for AChE) .
Advanced Research Questions
Q. How can coupling efficiency between the azetidine ring and pyrimidin-4-amine be optimized?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts (e.g., CuBr) for cross-coupling reactions .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Stoichiometric Balancing : Adjust molar ratios of reactants to minimize side products .
Q. What strategies mitigate by-product formation during the acylation of the azetidine ring?
- Methodological Answer :
- Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis of the acylating agent.
- Protecting Groups : Temporarily protect reactive sites (e.g., amines) using Boc or Fmoc groups.
- Purification Techniques : Use preparative HPLC to isolate the target compound from by-products .
Q. How can kinetic studies inform optimization of the cyclization step?
- Methodological Answer :
- Time-Resolved Sampling : Monitor reaction progress via TLC or LC-MS at intervals to identify optimal reaction time.
- Activation Energy Calculation : Use Arrhenius plots to determine temperature dependence and minimize thermal degradation .
Q. What methodologies resolve discrepancies in inhibitory activity data across assay conditions?
- Methodological Answer :
- Standardized Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and enzyme concentrations.
- Control Replicates : Include positive/negative controls in each assay plate to normalize inter-experimental variability.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects .
Q. How can researchers design SAR studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the methoxybenzoyl group (e.g., halogenation, alkylation) .
- Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine to assess ring size impact.
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .
Q. What are best practices for refining crystal structures using SHELX?
- Methodological Answer :
- Data Quality : Ensure high-resolution (<1.2 Å) diffraction data and complete data collection (≥98% completeness).
- Restraints and Constraints : Apply geometric restraints for bond lengths/angles in the azetidine ring due to its strain.
- Validation Tools : Use checkCIF and R values to assess refinement quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
